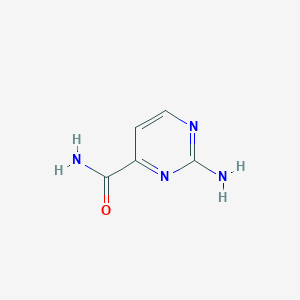

2-Aminopyrimidine-4-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminopyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H,(H2,6,10)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQWXQESJPZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminopyrimidine 4 Carboxamide

Classical and Established Synthetic Routes to 2-Aminopyrimidine-4-carboxamide and Related Pyrimidine (B1678525) Carboxamides

Traditional methods for the synthesis of the 2-aminopyrimidine (B69317) core have laid the foundation for the development of more advanced and efficient protocols. These established routes often involve condensation reactions and multi-component strategies that allow for the construction of the pyrimidine ring system.

Condensation Reactions Utilizing Guanidine (B92328) Derivatives for Pyrimidine Ring Formation

A cornerstone in the synthesis of 2-aminopyrimidines is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and guanidine. nih.govbohrium.com This approach directly installs the characteristic 2-amino group of the target heterocycle. The general mechanism involves the reaction of guanidine with β-dicarbonyl compounds, β-ketoesters, β-ketonitriles, or α,β-unsaturated ketones. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted 2-aminopyrimidines. bohrium.com For the specific synthesis of this compound, a suitable three-carbon electrophilic component bearing a carboxamide functionality or a precursor group is required.

The reaction is typically carried out in a polar solvent, often with heating, and may be facilitated by a condensing agent. researchgate.net The use of guanidine nitrate (B79036) is also a common practice in these cyclization reactions. bohrium.com The yields for the synthesis of various 2-aminopyrimidines through this method are generally reported to be in the range of 60-95%. researchgate.net

A representative reaction scheme for the synthesis of a 2-aminopyrimidine derivative using guanidine is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| β-Dicarbonyl Compound | Guanidine | Ethanol (B145695), Reflux | 2-Aminopyrimidine Derivative |

| α,β-Unsaturated Ketone | Guanidine | Base, Solvent | 2-Aminopyrimidine Derivative |

| β-Ketoester | Guanidine Nitrate | Base, Heat | 2-Aminopyrimidine Derivative |

This classical approach remains a reliable and widely used method for accessing the 2-aminopyrimidine scaffold due to its straightforward nature and the ready availability of starting materials.

Multi-Component Reaction Approaches for this compound

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials. nih.govtcichemicals.com Several MCRs can be adapted for the synthesis of the 2-aminopyrimidine core.

One notable example is the Biginelli reaction, which traditionally yields dihydropyrimidinones but can be modified to produce pyrimidines. nih.gov Variants of the Biginelli reaction using guanidine derivatives have been developed to construct diverse pyrimidine-based scaffolds. nih.gov For the synthesis of this compound, a three-component reaction could conceivably involve an aldehyde, a β-ketoamide or a related active methylene (B1212753) compound, and guanidine.

Another MCR strategy involves the one-pot condensation of an aromatic aldehyde, an acetophenone (B1666503) derivative, and guanidinium (B1211019) chloride to furnish 2-amino-4,6-diarylpyrimidines. tubitak.gov.tr While not directly yielding the 4-carboxamide, this highlights the potential of MCRs to rapidly assemble the pyrimidine ring with various substituents. The development of a specific MCR for this compound would likely involve the careful selection of starting materials that incorporate the required carboxamide functionality.

| Reaction Name/Type | Reactants | Catalyst/Solvent | Product Type |

| Biginelli-like Reaction | Aldehyde, β-Ketoamide, Guanidine | Acid or Base | Dihydropyrimidine (B8664642)/Pyrimidine |

| Three-Component Condensation | Aromatic Aldehyde, Acetophenone, Guanidinium Chloride | KOH, PEG-400 | 2-Amino-4,6-diarylpyrimidine |

| Three-Component Coupling | Enamine, Triethyl Orthoformate, Ammonium (B1175870) Acetate (B1210297) | ZnCl₂ | 4,5-Disubstituted Pyrimidine |

Regioselective Functionalization Strategies for Pyrimidine-4-carboxamides

The regioselective functionalization of a pre-existing pyrimidine ring is another critical strategy for accessing specifically substituted derivatives like 2-aminopyrimidine-4-carboxamides. This approach is particularly useful when direct cyclization methods are challenging or when specific substitution patterns are desired.

Starting with a functionalized pyrimidine, such as one bearing a halogen at the 4-position, selective substitution can be achieved. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been demonstrated through the reaction of a highly reactive 7-chloro derivative with various nucleophiles. researchgate.net A similar strategy could be envisioned for a 4-chloropyrimidine (B154816) derivative to introduce the carboxamide group.

Furthermore, studies on the regioselective functionalization of 2-chloropyridines have shown that selective metalation and subsequent reaction with an electrophile can be achieved. mdpi.com These principles of regiocontrol can be extrapolated to the pyrimidine system. For example, a 2-amino-4-halopyrimidine could serve as a key intermediate, where the halogen is selectively replaced by a carboxamide group or a precursor that can be converted to it. The choice of reaction conditions, including the base and solvent, can significantly influence the regioselectivity of such transformations. researchgate.net

Expedited and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. This has led to the development of expedited and environmentally benign methods for the synthesis of 2-aminopyrimidine derivatives.

Solvent-Free Synthetic Protocols for this compound Derivatives

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. mdpi.comsemanticscholar.org These reactions are often carried out by heating a mixture of the neat reactants.

A notable example is the synthesis of 2-aminopyrimidine derivatives by heating finely ground 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) under solvent-free conditions at 80–90 °C. mdpi.comsemanticscholar.org This method has been shown to produce the desired products in good to excellent yields. semanticscholar.org Adapting this for this compound could involve starting with a 2-amino-4-chloro or similar reactive pyrimidine and introducing the carboxamide functionality under solvent-free conditions.

Another solvent-free approach involves the three-component reaction of an aromatic aldehyde, acetylpyridine, and guanidinium carbonate in the presence of sodium hydroxide (B78521) to yield 4-aryl-6-(pyridin-2-yl)pyrimidin-2-amine derivatives. tubitak.gov.tr The development of solvent-free multicomponent reactions for this compound holds great promise for sustainable synthesis. nih.gov

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Use | High | Minimal to None |

| Reaction Time | Often longer | Can be significantly shorter |

| Work-up | Often involves extraction and solvent removal | Simpler, often direct crystallization |

| Energy Consumption | Heating large volumes of solvent | Generally lower |

| Waste Generation | Higher due to solvent waste | Lower |

Catalyst-Free Methodologies in this compound Synthesis

The development of catalyst-free reactions is another key aspect of green chemistry, as it avoids the use of often expensive and potentially toxic metal catalysts and simplifies product purification. mdpi.comsemanticscholar.org

Several catalyst-free methods for the synthesis of pyrimidine derivatives have been reported. For instance, the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine proceeds efficiently without a catalyst. mdpi.comsemanticscholar.orgresearchgate.netnih.gov This highlights the inherent reactivity of the starting materials under the right conditions.

Furthermore, a catalyst-free, three-component reaction for the preparation of 3-aminoimidazo[1,2-a]pyridines and 5-aminoimidazo[2,1-b] nih.govnih.govthiazoles in water has been described, showcasing the potential for catalyst-free multicomponent reactions in aqueous media. researchgate.net A similar catalyst-free approach for the synthesis of this compound could involve the reaction of appropriate precursors in a suitable medium, potentially even water, to drive the reaction forward without the need for an external catalyst. The multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine has also been shown to proceed without a catalyst. rsc.org

The exploration of both solvent-free and catalyst-free routes represents a significant step towards more sustainable and efficient manufacturing of this compound and its derivatives.

Microwave-Assisted and Flow Chemistry Techniques for this compound Synthesis

Modern synthetic methods such as microwave irradiation and continuous flow chemistry have been effectively utilized to accelerate and improve the synthesis of 2-aminopyrimidine derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, often leading to significantly reduced reaction times, increased yields, and enhanced purity of the products. For instance, a rapid and efficient microwave-assisted solution-phase method has been developed for the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. researchgate.net This multi-step protocol, which starts with a Biginelli multicomponent reaction, demonstrates the power of microwave heating to expedite complex synthetic sequences. researchgate.net In other work, the synthesis of various 2-aminopyrimidine derivatives has been achieved with yields ranging from 33-56% using microwave irradiation. acs.org

| Reactants | Conditions | Product | Yield (%) | Reference |

| Substituted Acetophenones, Aromatic Aldehydes, Guanidine | Microwave Irradiation | Substituted 2-Aminopyrimidines | 33-56 | acs.org |

| 2-Amino-4,6-dichloropyrimidine, Various Amines, Triethylamine | 80-90 °C, Solvent-Free | 2-Aminopyrimidine derivatives | Good to Excellent | nih.gov |

Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. A "catch-react-release" strategy using a monolith-supported scavenger has been successfully employed for the flow synthesis of 2-aminopyrimidine derivatives, including a key precursor to the drug Imatinib. researchgate.net This method allows for the efficient removal of excess reagents and byproducts, leading to cleaner reaction profiles. researchgate.net Furthermore, fully automated continuous flow systems have been developed for the multistep synthesis of related heterocyclic structures like imidazo[1,2-a]pyridine-2-carboxamides, showcasing the potential for high-throughput synthesis. nih.gov

Catalytic Strategies for the Preparation of this compound and its Scaffolds

Catalysis plays a pivotal role in the efficient and selective synthesis of the 2-aminopyrimidine core. Homogeneous, heterogeneous, and organocatalytic strategies have all been successfully applied.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine ring. The Buchwald-Hartwig amination, for example, has been optimized for the N-arylation of 2-aminopyrimidines, yielding N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields (27-82%). researchgate.net This reaction typically employs a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) in combination with a ligand like Xantphos. researchgate.net

Remote C-H functionalization at the C5-position of N-(alkyl)pyrimidin-2-amines has also been achieved through palladium catalysis, allowing for direct arylation and olefination. researchgate.net This regioselective transformation can proceed through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. researchgate.net

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |

| Buchwald-Hartwig Amination | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | 4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromides | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82 | researchgate.net |

| C-H Arylation | Palladium(II) acetate | N-(alkyl)pyrimidin-2-amine, Aryl halides | C5-Aryl-N-(alkyl)pyrimidin-2-amine | Not specified | researchgate.net |

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. A novel and efficient one-pot, three-component synthesis of 2-amino-4,6-diarylpyrimidines has been developed using CsOH/γ-Al₂O₃ as a recyclable basic catalyst. acs.org This method provides good yields and demonstrates the potential for greener synthetic protocols. acs.org

In another example, a recyclable palladium catalyst immobilized on a supported ionic liquid phase has been effectively used for the aminocarbonylation of iodo-imidazo[1,2-a]pyridines to produce the corresponding carboxamides. mdpi.com Nanoparticle catalysts, such as nano-copper oxide and Fe₂Ni-BDC bimetallic metal-organic frameworks, have also shown promise in mediating multicomponent reactions for the synthesis of related heterocyclic systems. beilstein-journals.orgmdpi.com

Organocatalysis provides a metal-free alternative for the synthesis of pyrimidine-based scaffolds. 2-Aminopyridine (B139424) has been reported as a recyclable and cost-effective organocatalyst for the synthesis of pyrano[2,3-d]pyrimidine scaffolds through a multicomponent reaction. acs.orgresearchgate.net

Furthermore, chiral organocatalysts derived from (S)-proline have been synthesized and used in asymmetric reactions. nih.gov These catalysts, which can incorporate a 2-aminopyridine or 2-aminoimidazole moiety, have shown high enantioselectivities in aldol, Diels-Alder, and Michael reactions, indicating their potential for the stereoselective synthesis of chiral 2-aminopyrimidine analogs. nih.gov

Optimization Parameters and Yield Enhancement Techniques for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. A systematic approach to studying the structure-activity relationships (SAR) can also guide the design of more efficient synthetic routes.

In the synthesis of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles, a library of compounds was created by varying the substituents at positions 2, 4, and 6 of the pyrimidine ring. mdpi.com This allowed for a detailed exploration of the SAR and the identification of key structural features that influence the biological activity. mdpi.com

The synthesis of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D involved systematic variations of the core scaffold and substituents at different positions. acs.org This led to the development of optimized synthetic routes and the identification of potent inhibitors. acs.org For instance, the synthesis of N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide was achieved in a 51% yield through a carefully planned multi-step sequence. acs.org

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is of great interest, as the stereochemistry of a molecule can profoundly impact its biological activity.

While specific examples for the direct stereoselective synthesis of this compound are limited, general principles can be drawn from related structures. For example, the synthesis of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines has been achieved through the reaction of a chloropyrrolopyrimidine with a chiral amine, such as (S)-2,3-dihydro-1H-inden-1-amine, followed by a Buchwald-Hartwig amination. acs.org

The use of chiral organocatalysts, as mentioned in section 2.3.3, represents a promising strategy for inducing enantioselectivity. Chiral prolinamide organocatalysts have demonstrated the ability to catalyze asymmetric reactions with high stereocontrol, which could be applied to the synthesis of chiral this compound scaffolds. nih.gov

Elucidating Reaction Mechanisms and Chemical Reactivity of 2 Aminopyrimidine 4 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Aminopyrimidine-4-carboxamide Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those that are electron-deficient. wikipedia.org In the context of this compound derivatives, the pyrimidine (B1678525) ring is activated towards nucleophilic attack, especially when substituted with good leaving groups.

A common strategy involves the use of precursors like 2,4-dichloropyrimidines. The chlorine atoms at the 2- and 4-positions are susceptible to displacement by various nucleophiles. nih.gov The reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with aniline (B41778) esters, for instance, proceeds via an SNAr mechanism at the C4 position. mdpi.com Similarly, 2-amino-4-chloropyrimidine (B19991) derivatives can undergo substitution at the 4-position with nucleophiles such as amines and thiols. The reactivity of the pyrimidine ring towards SNAr is enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

The regioselectivity of SNAr reactions on di-substituted pyrimidines can often be controlled. For example, in 2,4-dichloropyrimidine (B19661) systems, the 4-chloro substituent is generally more electrophilic and thus more readily substituted by nucleophiles. nih.gov This differential reactivity allows for sequential substitutions, enabling the synthesis of diverse pyrimidine derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also represent a powerful method for the functionalization of halopyrimidine derivatives through an SNAr-like pathway. mdpi.com

| Reaction Type | Substrate | Nucleophile | Conditions | Product | Reference |

| SNAr | 2,4-dichloro-5-fluoropyrimidine | Aniline esters | DIPEA, isopropanol, 80 °C | 4-Anilino-2-chloro-5-fluoropyrimidine derivatives | mdpi.com |

| SNAr | 2-Amino-4-chloropyrimidine derivatives | Amines, Thiols | Appropriate conditions | 4-Substituted-2-aminopyrimidine derivatives | |

| SNAr | 5-Bromo-2,4-dichloropyrimidine | Anilines | DIPEA, isopropanol | 4-Anilino-5-bromo-2-chloropyrimidine derivatives | mdpi.com |

| Suzuki-Miyaura Coupling | Bromopyrimidine derivatives | Arylboronate esters | Pd(dppf)Cl2, KOAc, dioxane | Aryl-substituted pyrimidine derivatives | mdpi.com |

Functional Group Interconversions of the Carboxamide Moiety in this compound

The carboxamide group at the 4-position of the pyrimidine ring is a versatile functional handle that can be transformed into other functionalities. These interconversions are crucial for modifying the properties of the molecule, such as its polarity and hydrogen bonding capacity.

One important transformation is the hydrolysis of the carboxamide to a carboxylic acid. This can be achieved under acidic or basic conditions. The resulting 2-aminopyrimidine-4-carboxylic acid can then serve as a precursor for other functional groups. For example, the carboxylic acid can be converted to its corresponding acyl chloride, which is a highly reactive intermediate for the synthesis of esters and other amides. nih.govacs.org

Furthermore, the carboxylic acid can undergo decarboxylation to yield 2-aminopyrimidine (B69317). This reaction was observed upon oxidation of 2-amino-4-styrylpyrimidine with potassium permanganate, which initially formed 2-aminopyrimidine-4-carboxylic acid before decarboxylating. jst.go.jp The amide group itself can also be directly involved in reactions. For instance, amides can be dehydrated to form nitriles using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). vanderbilt.edu

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Acid or Base | 2-Aminopyrimidine-4-carboxylic acid | Hydrolysis | nih.gov |

| 2-Aminopyrimidine-4-carboxylic acid | Thionyl chloride (SOCl₂) or similar | 2-Aminopyrimidine-4-carbonyl chloride | Acyl chloride formation | nih.gov |

| 2-Aminopyrimidine-4-carboxylic acid | Heat | 2-Aminopyrimidine | Decarboxylation | jst.go.jp |

| This compound | POCl₃, SOCl₂ | 2-Amino-4-cyanopyrimidine | Dehydration | vanderbilt.edu |

Chemical Transformations of the Amino Group in this compound

The amino group at the C2 position of the pyrimidine ring is also amenable to various chemical transformations, allowing for further diversification of the molecular scaffold.

One common reaction is N-alkylation or N-arylation. The amino group can react with electrophiles such as alkyl halides or aryl halides to form secondary or tertiary amines. For instance, 2-aminopyrimidines can be arylated using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl bromides or iodides. google.com Another approach involves the reaction of 2-aminopyrimidine with aldehydes in the presence of a reducing agent (reductive amination) or under heating conditions. For example, heating 2-amino-4-methylpyrimidine (B85506) with benzaldehyde (B42025) was reported to yield 2-benzylamino-4-styrylpyrimidine. jst.go.jp

The amino group can also be acylated to form amides. This is typically achieved by reacting the aminopyrimidine with an acyl chloride or an acid anhydride. google.com These N-acyl derivatives can sometimes be hydrolyzed back to the parent aniline under acidic or basic conditions. google.com Furthermore, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the pyrimidine ring through Sandmeyer-type reactions.

| Reaction Type | Reagent(s) | Product | Reference |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide/iodide, Pd catalyst, base | N-Aryl-2-aminopyrimidine derivative | google.com |

| Reductive Amination | Aldehyde, reducing agent | N-Alkyl-2-aminopyrimidine derivative | jst.go.jp |

| N-Acylation | Acyl chloride or acid anhydride | N-Acyl-2-aminopyrimidine derivative | google.com |

Heterocyclic Ring Transformations and Rearrangements Involving this compound Scaffolds

Under certain reaction conditions, the pyrimidine ring of 2-aminopyrimidine derivatives can undergo transformations and rearrangements to form different heterocyclic systems. These reactions often involve initial nucleophilic attack on the pyrimidine ring, followed by ring-opening and subsequent recyclization.

For example, reactions of pyrimidines with strong nucleophiles like amide ions can lead to ring transformations. wur.nl The initial attack can occur at positions 2, 4, or 6 of the pyrimidine ring, leading to the formation of an anionic adduct. This intermediate can then undergo ring cleavage and rearrangement to form new heterocyclic structures such as pyrazoles, 1,2,4-triazoles, or isoxazoles. wur.nl In some cases, these transformations can be "degenerate," meaning the final product is also a pyrimidine, but with atoms from the nucleophile incorporated into the ring. This type of rearrangement is known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). wur.nl

While specific examples involving the this compound scaffold are not extensively detailed in the provided search results, the general principles of pyrimidine ring transformations suggest that this compound could potentially undergo similar rearrangements under appropriate conditions.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide valuable insights into the mechanisms and feasibility of chemical reactions. For SNAr reactions, kinetic studies can help determine the rate-limiting step, which is often either the initial nucleophilic attack to form the Meisenheimer complex or the subsequent departure of the leaving group. acs.org

For instance, studies on the reaction of nitrofluorobenzenes with various nucleophiles have shown that the Brønsted βnuc value, which relates the reaction rate to the basicity of the nucleophile, can indicate whether bond formation or bond breaking is more advanced in the transition state. A high βnuc value suggests that the decomposition of the Meisenheimer intermediate is rate-limiting. acs.org

Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from temperature-dependent kinetic studies. These parameters provide information about the energy barrier of the reaction and the degree of order in the transition state. An associative mechanism, which is typical for SNAr reactions, is often characterized by a negative entropy of activation. researchgate.net

Computational studies using methods like Density Functional Theory (DFT) can also be employed to model reaction pathways and calculate thermodynamic and kinetic parameters, complementing experimental findings. rsc.org

Role of Substituents on the Reactivity and Selectivity of this compound Derivatives

The nature and position of substituents on the this compound scaffold have a profound impact on its chemical reactivity and the selectivity of its reactions.

Electron-withdrawing groups (EWGs) on the pyrimidine ring generally increase its electrophilicity, making it more susceptible to nucleophilic attack. researchgate.net For example, a nitro group is a strong activator for SNAr reactions. wikipedia.org Conversely, electron-donating groups (EDGs) decrease the reactivity of the ring towards nucleophiles. researchgate.net

Substituents can also influence the regioselectivity of reactions. In di-substituted pyrimidines, the position of attack by a nucleophile can be directed by the electronic effects of the existing substituents. For instance, in the SNAr reaction of 2,4-dichloropyrimidines, the 4-position is typically more reactive due to the electronic influence of the ring nitrogens. nih.gov

The substituents on the amino and carboxamide groups also play a role. For example, modifying the substituent on the carboxamide nitrogen can affect the biological activity of the molecule, as seen in studies of pyrimidine-4-carboxamide (B1289416) inhibitors. acs.org Similarly, substituents on the 2-amino group can influence the molecule's properties and interactions with biological targets. mdpi.com The steric bulk of substituents can also be a significant factor, potentially hindering the approach of a nucleophile and affecting the reaction rate and selectivity.

| Substituent Type | Position | Effect on Reactivity (SNAr) | Reference |

| Electron-Withdrawing Group (EWG) | Pyrimidine Ring | Increases reactivity | researchgate.net |

| Electron-Donating Group (EDG) | Pyrimidine Ring | Decreases reactivity | researchgate.net |

| Leaving Group | C4 or C2 | Enables substitution | nih.gov |

| Substituent on Amide Nitrogen | C4-carboxamide | Influences biological activity | acs.org |

| Substituent on Amino Group | C2-amino | Influences properties and biological interactions | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 2 Aminopyrimidine 4 Carboxamide and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics of 2-Aminopyrimidine-4-carboxamide

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would feature distinct signals for the pyrimidine (B1678525) ring protons, the amine (-NH₂) protons, and the carboxamide (-CONH₂) protons. The chemical shifts of the pyrimidine protons would be influenced by the electron-withdrawing nature of the carboxamide group and the electron-donating effect of the amino group. The amine and amide protons would likely appear as broad singlets and their chemical shifts could be concentration and temperature-dependent due to hydrogen bonding and exchange processes.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxamide group would be expected to resonate at a significantly downfield chemical shift (typically 160-170 ppm). The chemical shifts of the pyrimidine ring carbons would provide further insight into the electronic environment within the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H5 | ~7.0 - 7.5 | ~110 - 120 |

| H6 | ~8.2 - 8.7 | ~155 - 160 |

| NH₂ | ~6.5 - 7.5 (broad) | - |

| CONH₂ | ~7.5 - 8.5 (broad) | - |

| C2 | - | ~160 - 165 |

| C4 | - | ~150 - 155 |

| C5 | - | ~110 - 120 |

| C6 | - | ~155 - 160 |

| C=O | - | ~165 - 170 |

| Note: These are estimated values based on data for similar 2-aminopyrimidine (B69317) and carboxamide-containing compounds. Actual values may vary. |

2D NMR Techniques (COSY, HSQC, HMBC) Applied to this compound Systems

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in identifying the coupling network between the protons on the pyrimidine ring, specifically the correlation between H5 and H6. This would definitively establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons (C5 and C6) of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be expected to show correlations from the H5 and H6 protons to the quaternary carbons of the pyrimidine ring (C2 and C4) and the carbonyl carbon. Correlations from the amine and amide protons would further confirm the connectivity of the functional groups to the pyrimidine ring. Patents confirm the use of these techniques for the structural confirmation of complex derivatives of this compound. google.com

Solid-State NMR Spectroscopy for this compound and Co-crystals

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, which can differ significantly from the solution state. For this compound and its co-crystals, ¹³C and ¹⁵N ssNMR would be particularly insightful.

By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution spectra of solid samples. The chemical shifts in the ssNMR spectrum are highly sensitive to the local electronic environment and the molecular packing in the crystal lattice. Polymorphism, the existence of multiple crystalline forms, can be readily detected by ssNMR as different polymorphs will exhibit distinct sets of chemical shifts.

Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding. The formation of co-crystals of this compound with other molecules would lead to changes in the ssNMR spectra, providing information about which atoms are involved in the intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Forms

Polymorphism and Co-crystallization Studies of this compound

The presence of both hydrogen bond donors (amino and amide groups) and acceptors (pyrimidine nitrogens and carbonyl oxygen) in this compound makes it a prime candidate for polymorphism and co-crystallization.

Polymorphism: This compound could potentially exist in different crystalline forms (polymorphs), each with a unique packing arrangement and, consequently, different physical properties. The study of polymorphism is critical in the pharmaceutical industry as different polymorphs can have different solubilities and bioavailabilities. Patents related to derivatives of this compound acknowledge the potential for polymorphism. google.com

Co-crystallization: The ability of this compound to form co-crystals with other molecules, particularly carboxylic acids, is high. These co-crystals are held together by strong and directional hydrogen bonds. The formation of co-crystals can be used to modify the physicochemical properties of a compound, such as its melting point, solubility, and stability.

Hydrogen Bonding Networks and Supramolecular Assembly in this compound Crystals

Hydrogen bonding is expected to be the dominant intermolecular interaction governing the crystal packing of this compound. The molecule can form a variety of hydrogen bonding motifs. For instance, the amino group can form hydrogen bonds with the pyrimidine nitrogen atoms or the carbonyl oxygen of neighboring molecules. Similarly, the carboxamide group can participate in hydrogen bonding as both a donor and an acceptor.

These interactions would lead to the formation of complex supramolecular assemblies, such as chains, sheets, or three-dimensional networks. The specific hydrogen bonding patterns would be determined by the energetic favorability of the different possible interactions. In co-crystals, the hydrogen bonding between this compound and the co-former would be the primary determinant of the resulting supramolecular architecture.

Vibrational Spectroscopy (FT-IR and Raman) for Probing Intermolecular Interactions and Electronic Transitions in this compound Systems

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and the nature of intermolecular interactions.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the amino and amide groups (typically in the range of 3200-3500 cm⁻¹), the C=O stretching of the carboxamide group (around 1650-1690 cm⁻¹), and the C=N and C=C stretching vibrations of the pyrimidine ring (in the fingerprint region, 1400-1600 cm⁻¹).

The positions and shapes of these bands would be sensitive to hydrogen bonding. For example, the N-H and C=O stretching bands would likely shift to lower frequencies upon the formation of strong hydrogen bonds.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrimidine ring. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained. These techniques are also valuable for studying polymorphism and co-crystallization, as different solid forms will exhibit distinct vibrational spectra.

Table 2: Characteristic FT-IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |

| -NH₂ (amino) | N-H stretch | 3300 - 3500 | Medium |

| -CONH₂ (amide) | N-H stretch | 3200 - 3400 | Medium |

| -CONH₂ (amide) | C=O stretch (Amide I) | 1650 - 1690 | Strong |

| Pyrimidine Ring | C=N, C=C stretch | 1400 - 1600 | Strong |

| Pyrimidine Ring | Ring breathing | ~1000 | Very Strong |

| Note: These are general ranges and the actual frequencies and intensities can be influenced by the solid-state packing and intermolecular interactions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra reveal characteristic absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals. These transitions are primarily of the π → π* and n → π* type.

The pyrimidine ring, being an aromatic system, exhibits strong π → π* transitions. The presence of substituents such as the amino (-NH₂) and carboxamide (-CONH₂) groups, which are auxochromes, can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The non-bonding electrons on the nitrogen and oxygen atoms of these substituents can also participate in n → π* transitions, which are typically of lower intensity compared to π → π* transitions.

In a study of a co-crystal formed between 2-aminopyrimidine and pimelic acid, the UV-Vis absorption spectrum recorded in ethanol (B145695) showed a maximum absorbance at 297 nm. chalcogen.ro This absorption is attributed to an n–π* transition, a phenomenon associated with the presence of the auxochromic amino group. chalcogen.ro Furthermore, investigations into 2-(aminoacyl)aminopyrimidine derivatives have reported UV absorption maxima in the regions of 242-252 nm and 292 nm, which are characteristic of the pyrimidine chromophore. qu.edu.qa

Based on the analysis of related structures, the electronic transitions for this compound can be predicted. The expected transitions and their approximate absorption maxima are detailed in the table below.

| Transition Type | Involved Orbitals | Expected λmax (nm) Region | Relative Intensity |

| π → π | π bonding to π antibonding | 200 - 280 | High |

| n → π | non-bonding to π antibonding | 280 - 300 | Low to Medium |

This table is generated based on typical values for substituted pyrimidine systems and data from related compounds.

High-Resolution Mass Spectrometry and Fragmentation Pathways for Complex Characterization of this compound and Derivatives

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum provide critical information for structural elucidation. Electron Impact (EI) ionization is a common technique used to induce fragmentation.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. The fragmentation of this compound and its derivatives is influenced by the stability of the pyrimidine ring and the nature of its substituents.

Studies on related pyrimidine carboxamide derivatives offer insights into potential fragmentation pathways. For instance, N-aryl-quinoline-carboxamides have been observed to fragment with the cleavage of the amide bond, often resulting in a base peak corresponding to the amine fragment. nih.gov In the case of 2-aminopyrimidine derivatives, fragmentation can be initiated by the loss of small, stable molecules or radicals from the substituent groups.

A plausible fragmentation pathway for this compound under EI-MS conditions could involve the following steps:

Initial Ionization: Formation of the molecular ion (M⁺).

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the pyrimidine ring, or the C-N bond of the amide.

Loss of Amide Group: Elimination of the carboxamide group as a radical or neutral molecule.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself.

The table below outlines the predicted major fragments for this compound based on the fragmentation patterns of analogous structures.

| Fragment Ion | m/z (Nominal Mass) | Proposed Structure/Loss |

| [M]⁺ | 138 | Molecular Ion |

| [M - NH₂]⁺ | 122 | Loss of the amino group from the carboxamide |

| [M - CONH₂]⁺ | 95 | Loss of the carboxamide group, resulting in a 2-aminopyrimidine radical cation |

| [C₄H₄N₂]⁺ | 80 | Fragmentation of the pyrimidine ring |

This table represents a predictive fragmentation pattern based on the principles of mass spectrometry and data from similar compounds.

The synthesis and characterization of various 2-aminopyrimidine derivatives have been reported, with EI-MS and HREI-MS being key techniques for structural confirmation. mdpi.com For example, the mass spectra of some 2-aminopyrimidine derivatives show fragmentation pathways involving the loss of groups such as the NH-CN moiety. iosrjournals.org The detailed analysis of these fragmentation patterns is crucial for the unambiguous identification of complex pyrimidine-based molecules. mdpi.comiosrjournals.org

Computational and Theoretical Investigations of 2 Aminopyrimidine 4 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics of 2-Aminopyrimidine-4-carboxamide

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and energetics of this compound. nih.govnih.govresearchgate.net These methods allow for the precise calculation of molecular properties by solving the Schrödinger equation, providing a foundational understanding of the molecule's behavior. nih.govnih.govresearchgate.net

DFT methods, such as B3LYP, are frequently employed due to their balance of computational cost and accuracy. nih.govworldscientific.comnih.gov These calculations can predict various parameters, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.govworldscientific.comnih.gov Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are used for more accurate energy and structural predictions, often in conjunction with DFT to provide a comprehensive analysis. nih.govrsc.orgrsc.org

The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is critical in these calculations as it defines the mathematical functions used to describe the atomic orbitals. worldscientific.comnih.govrsc.org The combination of a suitable method and basis set allows for the reliable prediction of the molecule's behavior in different environments, such as in the gas phase or in a solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). rsc.orgrsc.org

Geometry Optimization and Molecular Conformation of this compound

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net For this compound, this process reveals the most likely bond lengths, bond angles, and dihedral angles. nih.govacs.org

Computational studies, often employing DFT methods like B3LYP with basis sets such as 6-311G(d,p), have been used to determine the optimized structure of related pyrimidine (B1678525) derivatives. rsc.orgrsc.org These calculations can predict, for instance, the planarity of the pyrimidine ring and the orientation of the amino and carboxamide substituents. The results of these optimizations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. rsc.orgrsc.org For example, in a study on a salt of 2-aminopyrimidine (B69317), the optimized geometrical parameters obtained via DFT calculations were found to be largely in agreement with single-crystal X-ray diffraction data. rsc.orgrsc.org

| Parameter | Description |

| Method | Density Functional Theory (DFT), Ab initio (e.g., MP2) nih.govrsc.orgrsc.org |

| Functional | B3LYP, BPW91 worldscientific.comresearchgate.netacs.org |

| Basis Set | 6-31G(d,p), 6-311G**(d,p), 6-311++G(d,p) worldscientific.comnih.govrsc.org |

| Key Findings | Determination of the most stable conformer, bond lengths, bond angles, and dihedral angles. Comparison with experimental data validates the computational approach. rsc.orgrsc.orgnih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) of this compound

Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity and electronic properties of a molecule. nih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. rsc.orgnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For aminopyrimidine derivatives, the HOMO is often localized on the electron-rich pyrimidine ring and the amino group, while the LUMO can be distributed over the pyrimidine ring and the electron-withdrawing carboxamide group. rsc.org This distribution indicates that intramolecular charge transfer (ICT) is a likely process upon electronic excitation. rsc.org The energies of these orbitals and the resulting gap can be calculated using DFT and Time-Dependent DFT (TD-DFT) methods. nih.govrsc.org

Calculated Quantum Chemical Parameters for a 2-Aminopyrimidine Salt:

| Parameter | Value (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

| Data derived from a study on a salt of 2-aminopyrimidine with furantetracarboxylic acid, calculated using the DFT/B3LYP-D3 method in the solution phase. The specific values for this compound would require a dedicated calculation. rsc.org |

The analysis of FMOs is crucial for predicting how this compound might interact with other molecules and its potential role in chemical reactions.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution in this compound

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MESP map displays regions of negative potential (electron-rich, typically shown in red or yellow) and positive potential (electron-poor, typically shown in blue).

For this compound, the MESP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyrimidine ring would exhibit positive potential, making them susceptible to nucleophilic attack. rsc.org

The charge distribution can be quantified through population analysis methods like Mulliken population analysis. nih.gov These methods assign partial charges to each atom in the molecule, providing a more detailed picture of the electronic landscape. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and solution behavior of the molecule. nih.govrsc.org

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Reaction pathway modeling typically involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. Methods such as DFT can be employed to map out the potential energy surface and identify the minimum energy path connecting reactants and products through the transition state. researchgate.net

For transformations involving this compound, such as its synthesis or subsequent reactions, computational modeling could elucidate the step-by-step mechanism. For instance, in the synthesis of related 2-aminopyrimidine derivatives, DFT calculations have been used to study the energetics of the reaction, supporting the proposed mechanism. researchgate.net These studies can provide valuable insights into reaction feasibility and help in optimizing reaction conditions.

Molecular Dynamics Simulations to Understand Solution Behavior and Interactions of this compound (Non-biological)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational dynamics, solvation, and intermolecular interactions of this compound in a solution. acs.orgmdpi.com

In a non-biological context, MD simulations can be used to understand how the molecule interacts with different solvents. The simulations can reveal the structure of the solvation shell around the molecule and the nature of the hydrogen bonding between the solute and solvent molecules. This information is crucial for understanding solubility and how the solvent might influence the molecule's conformation and reactivity. mdpi.com

For instance, MD simulations of related aminopyrimidine systems in aqueous solutions have been used to study the formation of dimers and other aggregates. mdpi.com These simulations, often coupled with DFT calculations, can elucidate the hydrogen bonding motifs that drive these association processes. mdpi.com The choice of force field, such as GAFF (General Amber Force Field), is critical for accurately describing the intermolecular and intramolecular forces in the simulation. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. nih.govresearchgate.net This synergy between theory and experiment is a powerful approach for structural elucidation and understanding the molecule's properties. researchgate.netresearchgate.net

Vibrational Spectroscopy (FTIR and FT-Raman): DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.govresearchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. nih.gov This comparison aids in the assignment of the observed vibrational bands to specific molecular motions.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govuc.pt The calculated chemical shifts, referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. uc.ptmdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra can be compared with experimental UV-Vis data to understand the electronic transitions occurring within the molecule. nih.govacs.org

Comparison of Theoretical and Experimental Data for Related Aminopyrimidine Compounds:

| Spectroscopic Technique | Computational Method | Key Findings |

| FTIR/FT-Raman | DFT (e.g., B3LYP/6-31G(d)) nih.gov | Good agreement between scaled calculated vibrational frequencies and experimental spectra, aiding in vibrational mode assignment. nih.gov |

| NMR | GIAO-DFT nih.gov | Calculated ¹H and ¹³C NMR chemical shifts show good correlation with experimental data, confirming the molecular structure. nih.gov |

| UV-Vis | TD-DFT nih.gov | Predicted electronic transitions and absorption wavelengths are consistent with experimental UV-Vis spectra, providing insight into the electronic structure. nih.gov |

This integrated approach of computational prediction and experimental validation provides a robust framework for the comprehensive characterization of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses for this compound Interactions

Computational chemistry provides powerful tools for understanding the intricate network of forces that govern molecular structures and interactions. For a molecule like this compound, which possesses multiple hydrogen bond donors and acceptors, the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses are invaluable for characterizing the nature and strength of its interactions. While specific studies focusing exclusively on this compound are limited, extensive research on the parent molecule, 2-aminopyrimidine (2-AP), offers significant insights into the types of interactions to be expected.

The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method that analyzes the topology of the electron density to define chemical bonds and interatomic interactions. nih.govresearchgate.net Within this framework, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond or interaction. researchgate.net The properties at this BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. Generally, a positive Laplacian indicates a closed-shell interaction (like ionic bonds, hydrogen bonds, and van der Waals forces), while a negative Laplacian signifies a shared-shell (covalent) interaction. researchgate.net

Complementary to QTAIM, Non-Covalent Interaction (NCI) analysis, often visualized through Reduced Density Gradient (RDG) plots, provides a graphical representation of non-covalent interaction regions in real space. nih.govgithub.com These plots distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes based on the values of the electron density and the RDG. nih.govgithub.io The resulting 3D isosurfaces are color-coded to visualize the type and location of these interactions within a molecular system. nih.gov

Detailed Research Findings from a 2-Aminopyrimidine Analog

A detailed computational study on a salt formed between 2-aminopyrimidine (2-AP) and furantetracarboxylic acid (FTCA) provides a strong model for the interactions involving the 2-aminopyrimidine moiety. rsc.orgrsc.org This study employed Density Functional Theory (DFT) calculations, QTAIM, and RDG analysis to elucidate the non-covalent interactions stabilizing the crystal structure. rsc.orgrsc.org The primary interactions identified were strong N–H⋯O hydrogen bonds between the amino group and pyrimidine ring of 2-AP and the carboxylic acid groups of FTCA. rsc.org

The QTAIM analysis quantified the strength and nature of these hydrogen bonds. The topological parameters calculated at the bond critical points (BCPs) for these interactions are summarized below.

Table 1: QTAIM Topological Parameters for N–H⋯O Hydrogen Bonds in a 2-Aminopyrimidine Salt (Data derived from a study on (FTCA)⁻(2-AP)⁺ salt) rsc.org

| Interacting Atoms | Electron Density (ρ) [a.u.] | Laplacian of Electron Density (∇²ρ) [a.u.] | Total Energy Density (H) [a.u.] | Nature of Interaction |

| N–H⋯O | 0.025 - 0.040 | > 0 | < 0 | Strong, partially covalent |

| C–H⋯O/N | 0.008 - 0.015 | > 0 | > 0 | Weak, electrostatic |

Note: The data in this table is interactive. You can sort and filter the contents.

The analysis revealed that the N–H⋯O interactions exhibit significant electron density at the BCP and a negative total energy density (H), which is characteristic of strong hydrogen bonds with some degree of covalent character. rsc.org In contrast, weaker C–H⋯O and C–H⋯N interactions were also identified, characterized by lower electron density and positive total energy density, indicating their primarily electrostatic nature. rsc.orgrsc.org

The Reduced Density Gradient (RDG) analysis visually confirmed these findings. The resulting plots showed distinct spikes in the low-density, low-gradient region, which correspond to non-covalent interactions. Large, blue-colored isosurfaces appeared between the N-H donors of 2-aminopyrimidine and the oxygen acceptors of the acid, confirming strong hydrogen bonding. nih.gov Smaller, green-colored surfaces indicated the presence of weaker van der Waals interactions, while red areas highlighted regions of steric repulsion. nih.govrsc.org

These computational investigations on the closely related 2-aminopyrimidine molecule demonstrate a robust network of non-covalent interactions. The aminopyrimidine core is a potent scaffold for forming strong, directional hydrogen bonds, which are crucial in molecular recognition and crystal engineering. rsc.org It is therefore highly probable that this compound engages in a similar, rich network of interactions, dominated by hydrogen bonding involving its amino group, pyrimidine nitrogens, and the amide functionality.

Diverse Applications of 2 Aminopyrimidine 4 Carboxamide in Chemical Science and Materials Engineering Non Biological Contexts

2-Aminopyrimidine-4-carboxamide as a Versatile Building Block in Organic Synthesis

The unique arrangement of functional groups on the pyrimidine (B1678525) ring makes this compound a versatile precursor in organic synthesis. The amino group, the carboxamide moiety, and the aromatic ring itself can all be targeted for chemical transformations, allowing for the construction of a diverse range of more complex molecules.

The core structure of this compound can be chemically modified to create new or more complex heterocyclic systems. One documented transformation is the bromination of the pyrimidine ring. Using reagents such as N-bromosuccinimide (NBS), a bromine atom can be introduced onto the pyrimidine ring, yielding compounds like 2-Amino-5-bromopyrimidine-4-carboxamide. This reaction adds a functional handle to the heterocycle, which can be used for subsequent cross-coupling reactions or other transformations, thereby expanding its synthetic utility.

The functional groups of this compound and its derivatives serve as key connection points for building larger, more elaborate molecular architectures. For instance, the chlorinated derivative, 5-chloro-2-aminopyrimidine-4-carboxamide, can be used as a building block for more substituted pyrimidines. evitachem.com In one synthetic pathway, this chloro-derivative is reacted with an isothiocyanate intermediate under basic conditions to construct a more complex molecule, 5-chloro-N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. evitachem.com This demonstrates how the pyrimidine scaffold can be systematically elaborated upon.

Patents describe general methods where the 2-amino group on the pyrimidine ring can be transformed. For example, derivatives can be prepared where the primary amino group is modified, or where substitutions occur at other positions on the pyrimidine ring, often through reactions in aprotic solvents. google.com Such transformations are fundamental in creating libraries of related compounds for various chemical applications.

Table 1: Examples of Synthetic Transformations Involving the this compound Scaffold

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyrimidine-4-carboxamide | Electrophilic Halogenation |

| 5-Chloro-2-aminopyrimidine-4-carboxamide | Isothiocyanate intermediate, Base | 5-chloro-N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | Nucleophilic Substitution / Ring Construction |

Supramolecular Chemistry and Self-Assembly Driven by this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding. The amino and carboxamide groups on this compound are ideal candidates for forming strong hydrogen bonds, which can direct the self-assembly of molecules into larger, ordered structures. However, specific research dedicated to the supramolecular behavior of this compound and its role in creating self-assembled materials is not extensively documented in publicly available sources. The majority of existing studies in this area have focused on the simpler, related molecule, 2-aminopyrimidine (B69317).

Formation of Co-crystals and Inclusion Complexes with this compound

The ability of this compound to form predictable and robust hydrogen bonds makes it an excellent candidate for crystal engineering and the formation of co-crystals. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The interaction between aminopyrimidines and carboxylic acids, in particular, has been extensively studied to generate novel supramolecular synthons.

Research has shown that the interaction between a pyrimidine base and a carboxylic acid frequently results in the formation of an R22(8) ring motif. acs.org In the context of aminopyrimidine derivatives, several recurring synthons have been identified, including linear heterotetramers (LHT), cyclic heterotetramers (CHT), and heterotrimers (HT). acs.org Among these, the linear heterotetramer is the most dominant, appearing in a significant majority of reported structures. acs.org These studies, often utilizing substituted aminopyrimidines, provide a strong basis for predicting the co-crystallization behavior of this compound with various carboxylic acids. The formation of these co-crystals can be influenced by the pKa values of the constituent molecules, which dictates whether a neutral co-crystal or a salt is formed. acs.orgrsc.org

While the formation of co-crystals with this compound is well-grounded in the principles of supramolecular chemistry, detailed studies on its inclusion complexes are less common in the available literature. Inclusion complexes involve the encapsulation of a "guest" molecule within a "host" molecule's cavity. The structural features of this compound suggest its potential to act as a component in host frameworks, but specific examples of it forming inclusion complexes are not extensively documented in non-biological contexts.

Design of Hydrogen-Bonded Organic Frameworks (HOFs) Incorporating this compound

Hydrogen-bonded organic frameworks (HOFs) are porous crystalline materials constructed from organic molecules linked by hydrogen bonds. The directional and specific nature of hydrogen bonding makes it a powerful tool for designing materials with well-defined structures and functionalities. The aminopyrimidine moiety is a valuable building block for HOFs due to its capacity to form multiple, strong hydrogen bonds.

The general principles of HOF design suggest that this compound, with its carboxamide and aminopyrimidine groups, can be a highly effective tecton (building block) for constructing HOFs with potential applications in gas storage and separation. The ability to form both self-complementary hydrogen bonds and interactions with other functional groups allows for a high degree of control over the resulting framework's architecture.

Integration of this compound in Advanced Materials Science

The functional groups present in this compound make it a suitable component for incorporation into more complex material systems, including polymers and framework materials like MOFs and COFs.

Polymeric Materials Incorporating this compound Subunits

The amine and carboxamide functionalities of this compound allow it to be incorporated into polymer chains through various polymerization reactions. For instance, the amino group can react with acyl chlorides or epoxides, while the carboxamide group could potentially be involved in condensation reactions.

While specific examples of polymers synthesized directly from this compound as a monomer are not widely reported in a non-biological context, the broader class of aminopyrimidine-containing polymers has been explored. These polymers can exhibit interesting properties due to the hydrogen-bonding capabilities of the pyrimidine units, which can influence the polymer's morphology and mechanical properties. The supramolecular self-assembly of liquid-crystalline polymers, for example, has been achieved through double hydrogen bonds involving aminopyridine moieties, a concept that is transferable to aminopyrimidine systems. elsevierpure.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Containing this compound Moieties

Metal-organic frameworks (MOFs) are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The pyrimidine nitrogen atoms and the carboxamide group of this compound or its derivatives can act as coordination sites for metal ions, making it a potential ligand for MOF synthesis.

Research has shown that aminopyrimidine-functionalized ligands can be used to construct porous MOFs with applications in gas separation. For example, a copper-based MOF constructed from a bent diisophthalate ligand functionalized with aminopyrimidine groups exhibited high selectivity for the adsorption of C2H2 and CO2 over CH4. rsc.org The aminopyrimidine groups in the framework were found to enhance the adsorption of CO2. rsc.org This demonstrates the potential of incorporating this compound moieties into MOF structures to tailor their properties for specific applications.

Covalent organic frameworks (COFs) are another class of porous crystalline polymers where the building blocks are linked by strong covalent bonds. mdpi.com Commercial suppliers of chemical building blocks often categorize this compound as a potential organic monomer for COF synthesis. mdpi.com The amine group could, in principle, be used in condensation reactions with aldehydes to form imine-linked COFs. The development of COFs often relies on the availability of rigid and geometrically well-defined building blocks, and the pyrimidine ring of this compound provides this structural rigidity.

Applications in Analytical Chemistry and Sensor Development (Non-Clinical Detection)

The structural and electronic properties of this compound and its derivatives suggest their potential use in analytical chemistry and sensor development, although specific non-clinical applications are not extensively detailed in the current literature. The ability of the aminopyrimidine moiety to interact with various analytes through hydrogen bonding or coordination could be exploited for the development of chemical sensors.

For instance, the fluorescence properties of MOFs containing amino-functionalized ligands have been investigated for their sensing capabilities. frontiersin.org A cadmium-based MOF was shown to function as a sensor for Cu2+ ions through a quenching effect. frontiersin.org This suggests that MOFs incorporating this compound could potentially be designed for the selective detection of metal ions or other small molecules.

Furthermore, the general class of carboxamide derivatives is explored for various applications, and their ability to form specific interactions is a key feature. mdpi.com While the focus of much of the research on aminopyrimidine derivatives is on their biological activity, the underlying chemical principles of molecular recognition are transferable to the development of analytical methods and sensors for non-clinical targets.

Chemical Transformations and Synthesis of Derivatives and Analogs of 2 Aminopyrimidine 4 Carboxamide

Systematic Functionalization of the Pyrimidine (B1678525) Ring of 2-Aminopyrimidine-4-carboxamide

The pyrimidine ring is a key pharmacophore in many biologically active molecules, and its functionalization allows for the fine-tuning of a compound's physicochemical and biological properties. mdpi.com Systematic functionalization of the this compound ring can be achieved through various modern synthetic methodologies.

One of the most powerful techniques for pyrimidine ring functionalization is C-H activation . This approach allows for the direct introduction of new substituents onto the pyrimidine core, avoiding the need for pre-functionalized starting materials. snnu.edu.cn For instance, rhodium-catalyzed C-H activation has been successfully employed for the synthesis of complex heterocyclic systems. nih.gov In a related context, imines formed in situ from 2-aminopyridines and aldehydes undergo Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters to yield pyrido[1,2-a]pyrimidin-4-ones. nih.gov This methodology could potentially be adapted for the functionalization of the this compound scaffold.

Another key strategy involves the introduction of a halogen atom, which can then serve as a handle for further cross-coupling reactions. For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines to introduce substituents at the 4- and 6-positions. mdpi.com While not directly on the 4-carboxamide derivative, this illustrates the feasibility of nucleophilic aromatic substitution on the pyrimidine ring.

The table below summarizes some potential strategies for the systematic functionalization of the pyrimidine ring, drawing from methodologies applied to similar heterocyclic systems.

| Reaction Type | Reagents and Conditions | Potential Outcome on this compound | Reference |

| C-H Alkenylation | Co(OAc)₂·4H₂O, Mn(OAc)₂ (oxidant), alkynes | Introduction of an alkenyl group at a C-H position of the pyrimidine ring. | chim.it |

| C-H Annulation | Rh(III) catalyst, diazo esters | Formation of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones from related 2-aminopyridines. | nih.gov |

| Halogenation | N-Halosuccinimide (NBS, NCS) | Introduction of a halogen atom (Br, Cl) onto the pyrimidine ring, creating a site for further cross-coupling reactions. | rsc.org |

| Nucleophilic Aromatic Substitution | Various nucleophiles (amines, alcohols, thiols) on a pre-halogenated pyrimidine ring | Displacement of a halogen to introduce a variety of functional groups. | mdpi.com |

Chemical Modifications and Derivatization of the Carboxamide Group in this compound

The carboxamide group at the 4-position of the pyrimidine ring is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common transformations include hydrolysis, reduction, and conversion to other functional groups like nitriles or esters.

Hydrolysis of the carboxamide to the corresponding carboxylic acid (2-aminopyrimidine-4-carboxylic acid) is a fundamental transformation. This can be achieved under acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can be further derivatized. For instance, it can be coupled with various amines to generate a library of new amides with diverse substituents. nih.gov

The synthesis of amides from nitriles is a related transformation. While starting from the nitrile, this methodology highlights the interconversion between these two functional groups. researchgate.netoatext.com The hydration of a nitrile to a carboxamide can be achieved using various catalysts. oatext.com Conversely, the dehydration of a carboxamide to a nitrile provides another avenue for derivatization.

Reduction of the carboxamide group can lead to the corresponding amine, further expanding the range of accessible derivatives.

The following table outlines some key chemical modifications of the carboxamide group.

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | Acid or base (e.g., NaOH) | 2-Aminopyrimidine-4-carboxylic acid | semanticscholar.org |

| Amide Coupling | Carboxylic acid, various amines, coupling agents (e.g., HATU, PyBOP) | N-substituted 2-aminopyrimidine-4-carboxamides | nih.govmdpi.com |

| Dehydration | Dehydrating agent | 2-Amino-4-cyanopyrimidine | researchgate.net |

| Reduction | Reducing agent (e.g., LiAlH₄) | (2-Aminopyrimidin-4-yl)methanamine |

Synthesis and Exploration of Bioisosteric Replacements (Non-Biological Context) for this compound Moieties

The carboxamide group is often replaced with five-membered heterocyclic rings such as tetrazoles or oxadiazoles . nih.govhyphadiscovery.com These heterocycles can mimic the hydrogen bonding capabilities and steric profile of the amide bond. The synthesis of 1,3,4-oxadiazoles can be achieved from carboxylic acids and thiosemicarbazide (B42300) in the presence of a dehydrating agent like POCl₃. nih.gov Tetrazoles can be synthesized from nitriles using sodium azide (B81097).

The pyrimidine ring itself can be considered a bioisostere for other aromatic systems like a phenyl ring. researchgate.net Furthermore, other heterocyclic cores can be explored as replacements. For instance, thieno[2,3-d]pyrimidines are considered bioisosteres of quinazolines. rsc.org The synthesis of such analogs would involve building the desired heterocyclic core with the appropriate substituents.

The table below presents some common bioisosteric replacements for the functional moieties in this compound.

| Original Moiety | Bioisosteric Replacement | Synthetic Precursor/Method | Reference |

| Carboxamide | 1,3,4-Oxadiazole | From the corresponding carboxylic acid and thiosemicarbazide. | nih.gov |

| Carboxamide | Tetrazole | From the corresponding nitrile and an azide source. | drughunter.com |

| Carboxamide | 1,2,4-Oxadiazole | From an amidoxime (B1450833) intermediate. | nih.gov |

| Pyrimidine Ring | Pyridine (B92270) | Synthesis starting from a pyridine core. | nih.gov |

| Pyrimidine Ring | Thieno[2,3-d]pyrimidine | Cyclization reactions to form the fused heterocyclic system. | uran.ua |

Strategies for Diversity-Oriented Synthesis (DOS) Based on this compound Scaffold

Diversity-oriented synthesis (DOS) aims to generate a library of structurally diverse compounds from a common starting material or scaffold. nih.gov The this compound scaffold is well-suited for DOS due to its multiple points of functionalization.

A common DOS strategy is the build-couple-pair approach. In the context of the 2-aminopyrimidine (B69317) scaffold, this could involve:

Build: Synthesizing a set of diverse building blocks with functionalities that can react with the pyrimidine core.

Couple: Attaching these building blocks to the this compound scaffold at its various reactive sites (e.g., the amino group, the pyrimidine ring, or the carboxamide).

Pair: Inducing intramolecular reactions between the newly introduced functionalities to create new fused or spirocyclic ring systems, thus generating scaffold diversity. acs.org

Another approach is to utilize a scaffold hopping strategy, where the core pyrimidine structure is morphed into a related but distinct heterocyclic system. rsc.orgnih.gov This can lead to the discovery of compounds with novel properties. For example, knowledge gained from the structure-activity relationships of 2,4-diaminoquinazolines was used to morph the quinazoline (B50416) core into quinoline (B57606) and pyrazolopyrimidine scaffolds. rsc.org

The development of combinatorial libraries is a key aspect of DOS. researchgate.netgoogle.comnih.gov Solid-phase synthesis can be a powerful tool for generating large libraries of 2-aminopyrimidine derivatives. google.com

The following table illustrates some potential DOS strategies based on the this compound scaffold.

| DOS Strategy | Description | Potential Application to Scaffold | Reference |